

# N,N-Diisobutylethylenediamine: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: **N,N-Diisobutylethylenediamine**

Cat. No.: **B082398**

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## Abstract

**N,N-Diisobutylethylenediamine** is a diamine compound with potential applications in organic synthesis, catalysis, and as a building block for more complex molecules. This technical guide provides a detailed overview of its chemical and physical properties, a proposed synthesis protocol, and analytical methodologies. Due to the limited availability of data for this specific compound, information from closely related analogs is also discussed to provide a broader context for its potential reactivity and characteristics.

## Chemical and Physical Properties

The available data for **N,N-Diisobutylethylenediamine** is summarized in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>24</sub> N <sub>2</sub>	
Molecular Weight	172.31 g/mol	
CAS Number	14156-98-0	<a href="#">[1]</a>
Boiling Point	85-86 °C (at 13 Torr)	<a href="#">[1]</a>
Density (Predicted)	0.839 ± 0.06 g/cm <sup>3</sup>	<a href="#">[1]</a>
pKa (Predicted)	9.56 ± 0.10	<a href="#">[1]</a>
Appearance	Colorless liquid (presumed)	
Solubility	Expected to be soluble in organic solvents.	

## Synthesis and Purification

While a specific, peer-reviewed synthesis protocol for **N,N-Diisobutylethylenediamine** is not readily available in the literature, a plausible route can be inferred from the synthesis of analogous N,N-dialkylethylenediamines. The reaction of diisobutylamine with a two-carbon electrophile, such as 2-chloroethylamine hydrochloride or ethylene oxide, is a common strategy for the preparation of such compounds.

## Proposed Synthesis via Nucleophilic Substitution

Reaction Scheme:



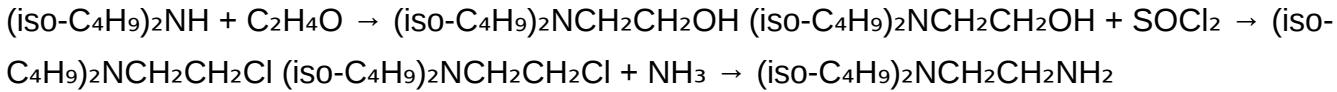
Experimental Protocol:

- Reaction Setup: To a sealed reaction vessel, add diisobutylamine (2.0 equivalents) and a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).
- Addition of Reagent: Add 2-chloroethylamine hydrochloride (1.0 equivalent) to the solution.

- Reaction Conditions: Heat the mixture to 80-100°C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Add an aqueous solution of sodium hydroxide to neutralize the hydrochloride salt and deprotonate the product.
- Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.

## Proposed Synthesis via Ring-Opening of Ethylene Oxide

Reaction Scheme:



This multi-step approach involves the initial reaction of diisobutylamine with ethylene oxide to form the corresponding amino alcohol, followed by chlorination and subsequent amination.

## Spectroscopic and Analytical Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **N,N-Diisobutylethylenediamine** is not widely available in public databases. Researchers are encouraged to perform their own analyses to confirm the structure and purity of the synthesized compound.

## Expected Spectroscopic Features

- $^1H$  NMR: Resonances corresponding to the isobutyl groups (methyl and methine protons) and the ethylenediamine backbone (methylene protons). The integration of these signals should be consistent with the molecular structure.

- $^{13}\text{C}$  NMR: Signals for the four distinct carbon environments in the isobutyl groups and the two different methylene carbons of the ethylenediamine chain.
- IR Spectroscopy: Characteristic N-H stretching vibrations for the primary amine, C-H stretching for the alkyl groups, and N-H bending vibrations.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (172.31 g/mol) and fragmentation patterns consistent with the loss of isobutyl and ethylamine fragments.

## Potential Applications

While specific applications for **N,N-Diisobutylethylenediamine** are not well-documented, its structure suggests potential utility in several areas of chemical research and development:

- Ligand in Catalysis: The presence of two nitrogen atoms allows for the formation of chelate complexes with metal ions. Substituted ethylenediamines are widely used as ligands in various catalytic reactions, including cross-coupling reactions and polymerization.
- Building Block in Organic Synthesis: The primary and tertiary amine functionalities provide reactive sites for further elaboration, making it a potential precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
- Corrosion Inhibitor: Amines are known to act as corrosion inhibitors for metals. The long alkyl chains in **N,N-Diisobutylethylenediamine** may provide a hydrophobic barrier on metal surfaces.

## Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the biological activity of **N,N-Diisobutylethylenediamine** or its involvement in any signaling pathways. Further research is required to explore the potential pharmacological or toxicological effects of this compound.

## Experimental Workflow: Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of **N,N-Diisobutylethylenediamine** based on the nucleophilic substitution method.



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## References

- 1. Diisobutylamine CAS#: 110-96-3 [amp.chemicalbook.com]
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